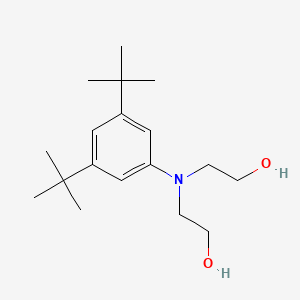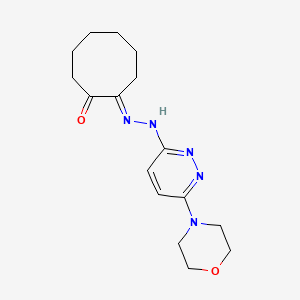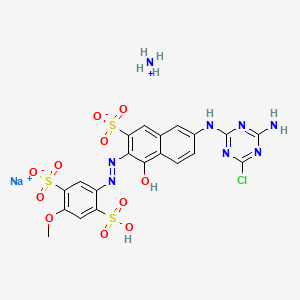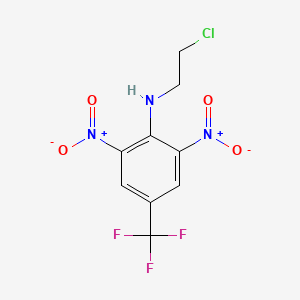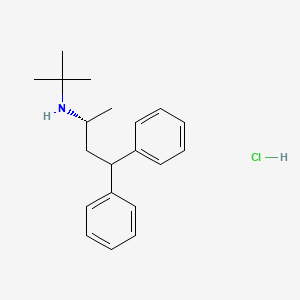
beta-D-Threofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Beta-D-Threofuranose can be synthesized through several methods. One common approach involves the epimerization of D-erythrose under basic conditions, leading to the formation of this compound. This process typically involves the use of calcium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimization for yield and purity.
化学反応の分析
Types of Reactions
Beta-D-Threofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Produces acids such as threonic acid.
Reduction: Yields alcohols like threitol.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
Beta-D-Threofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It plays a role in studying carbohydrate metabolism and enzyme interactions.
Industry: Its derivatives are used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which beta-D-Threofuranose exerts its effects involves its interaction with various enzymes and receptors. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway . Its molecular targets include specific enzymes that catalyze the conversion of sugars.
類似化合物との比較
Similar Compounds
Beta-D-Ribofuranose: Another furanose sugar with a five-membered ring structure, commonly found in RNA.
Beta-D-Fructofuranose: A ketohexose that also adopts a furanose form, found in many fruits.
Uniqueness
Beta-D-Threofuranose is unique due to its smaller size (four carbons) compared to other furanose sugars like beta-D-Ribofuranose and beta-D-Fructofuranose. This smaller size influences its reactivity and the types of reactions it undergoes, making it a valuable compound for specific biochemical studies .
特性
CAS番号 |
80877-73-2 |
|---|---|
分子式 |
C4H8O4 |
分子量 |
120.10 g/mol |
IUPAC名 |
(2R,3S,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m1/s1 |
InChIキー |
FMAORJIQYMIRHF-FLRLBIABSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@@H](O1)O)O)O |
正規SMILES |
C1C(C(C(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



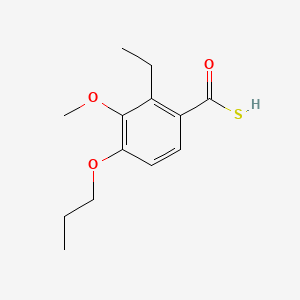

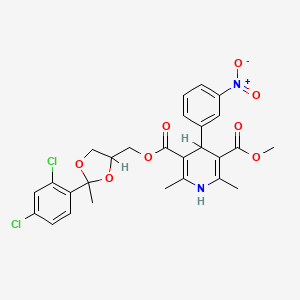
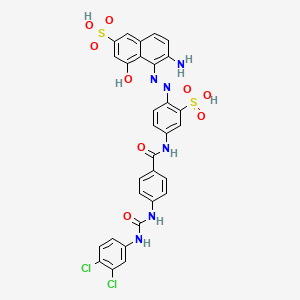
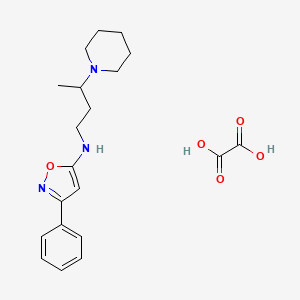

![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
